2,4,5-Triphenylimidazole
Overview
Description
2,4,5-Triphenylimidazole, also known as 2,4,5-triphenyl-1H-imidazole, is an organic compound with the formula (C6H5C)2N2HCC6H5. It is a derivative of imidazole wherein all three carbon atoms have phenyl groups as substituents. This compound is notable for its chemiluminescence, which was first observed when its basic solutions were exposed to air . This compound is a white solid with a melting point of 275°C and a molar mass of 296.373 g/mol .
Mechanism of Action
Target of Action
The primary target of 2,4,5-Triphenylimidazole, also known as Lophine, is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .
Mode of Action
Lophine interacts with its target, ROS, through a process known as chemiluminescence . This interaction involves the oxidation of Lophine, leading to the emission of light . The mechanism of action of Lophine is believed to involve the inhibition of cyclooxygenase COX2 .
Biochemical Pathways
The chemiluminescence phenomenon of Lophine has been extensively studied . When Lophine is oxidized, it emits light, a process that is particularly noticeable when the compound is in a solution of ethanolic potassium hydroxide and exposed to oxygen . This reaction is part of the broader biochemical pathways involving ROS.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Lophine is currently limited. The compound’s photostability is known to be maintained if hydrogen in imidazole is substituted by benzyl or alkyl groups .
Result of Action
The molecular effect of Lophine’s action is the production of light through chemiluminescence . On a cellular level, Lophine and its derivatives are used as probes for the detection of ROS , playing a crucial role in monitoring and understanding oxidative stress in cells.
Action Environment
Environmental factors, particularly light, significantly influence Lophine’s action. The compound’s photo-oxidation activity is observed under UV irradiation . Moreover, the introduction of certain groups into Lophine, such as diphenylamine, can lead to a rapid photo-oxidation reaction .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, like 2,4,5-Triphenylimidazole, can bind with protein molecules with ease due to their structural similarity with histidine . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Some imidazole derivatives have shown various activities such as antimicrobial, anti-inflammatory, analgesic, antitubercular, anticancer, etc . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that some imidazole drugs can exert direct inhibitory effects on membranes, without interference with sterols and sterol esters . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is synthesized by refluxing benzoin, benzaldehyde, and ammonium acetate in equimolar quantities
Dosage Effects in Animal Models
It is known that some imidazole derivatives have shown better effect and less toxicity . Therefore, it is plausible that the effects of this compound could vary with different dosages in animal models.
Preparation Methods
2,4,5-Triphenylimidazole can be synthesized through the condensation of benzaldehyde, benzil, and ammonia . The reaction typically involves mixing these reagents under controlled conditions to form the imidazole ring structure. Industrial production methods may involve variations of this synthetic route, optimized for yield and purity.
Chemical Reactions Analysis
2,4,5-Triphenylimidazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the most notable reactions is its chemiluminescent reaction, where it emits yellow light when reacting with oxygen in the presence of a strong base . Common reagents used in these reactions include hydrogen peroxide, iron (II) sulfate, and ascorbic acid . The major products formed from these reactions are typically oxidized derivatives of lophine, which can be used as analytical tools in various assays .
Scientific Research Applications
2,4,5-Triphenylimidazole and its derivatives have a wide range of scientific research applications. In chemistry, they are used as chemiluminescent probes for detecting free radicals and reactive oxygen species . In biology, lophine derivatives are used in assays to monitor oxidative stress and other metabolic processes . Industrially, lophine is used in the development of optoelectronic materials and light-emitting devices .
Comparison with Similar Compounds
2,4,5-Triphenylimidazole is often compared with other chemiluminescent compounds such as luminol and lucigenin. While all these compounds emit light upon oxidation, lophine is unique in its ability to form long-lasting chemiluminescent solutions . Similar compounds include luminol, which is widely used in forensic science for detecting blood, and lucigenin, which is used in various biochemical assays . This compound’s unique electronic structure and the presence of phenyl groups make it particularly effective in certain analytical applications .
Properties
IUPAC Name |
2,4,5-triphenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIPJYFZGXJSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022039 | |
Record name | 2,4,5-Triphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-47-9 | |
Record name | 2,4,5-Triphenylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lophine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lophine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lophine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 2,4,5-triphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5-Triphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-triphenylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K46G80ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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